molecular formula C8H7N B084093 4-Ethynylaniline CAS No. 14235-81-5

4-Ethynylaniline

Cat. No. B084093
CAS RN: 14235-81-5
M. Wt: 117.15 g/mol
InChI Key: JXYITCJMBRETQX-UHFFFAOYSA-N
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Description

4-Ethynylaniline is a versatile chemical compound used in various synthetic pathways to create complex molecules, polymers, and materials with unique properties. It has drawn attention due to its ability to undergo diverse chemical reactions and form structures with potential applications in materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of 4-ethynylaniline can be achieved through several methods, including the Vilsmeier reaction, which offers both high yield and purity. This method provides a straightforward route to synthesize 4-ethynylaniline and other phenylacetylene derivatives from p-nitroacetophenone (Shi Pei-ji, 2007).

Molecular Structure Analysis

Molecular and crystal structure analyses of 4-ethynylaniline derivatives reveal the influence of substituents on the molecular configuration. X-ray diffraction data have shown how ethynyl groups and substituents impact the crystal packing and hydrogen bonding patterns, indicating the importance of molecular structure in determining the physical properties of these compounds (A. Batsanov et al., 2006).

Chemical Reactions and Properties

4-Ethynylaniline participates in various chemical reactions, including palladium-catalyzed oxidative cyclization, which is utilized for the regioselective synthesis of 4-halo-2-aminoquinolines and other complex heterocycles. Such reactions showcase the compound's versatility in synthesizing pharmacologically relevant structures with moderate to excellent yields (Bifu. Liu et al., 2013). Moreover, its electrochemical properties have been explored, demonstrating its potential in green synthesis protocols for the construction of diazine compounds through electrochemical oxidation processes (Maryam Mehrdadian et al., 2021).

Physical Properties Analysis

The polymerization of 4-ethynylaniline leads to the formation of new conjugated polymers with distinctive electro-optical properties. These polymers exhibit photoluminescence and have been characterized by their high molecular weight and thermal stability, making them suitable for applications in optoelectronic devices (T. Gui et al., 2006).

Chemical Properties Analysis

4-Ethynylaniline's chemical versatility is further demonstrated in its reactions with diazo compounds and isocyanides, leading to a variety of polysubstituted indoles, quinolines, and carbazoles. These reactions are facilitated by metal catalysis, highlighting the compound's role in synthesizing complex heterocyclic structures with potential biological activity (Songjin Guo et al., 2016).

Scientific Research Applications

  • Electrochemical Oxidation for Diazine Synthesis :

    • Electrochemical oxidation of 4-ethynylaniline leads to the synthesis of diazine compounds. This process is significant in acidic and alkaline solutions and has applications in the synthesis of 1,2-bis(4-ethynylphenyl)diazene. Additionally, the molecular docking reveals antibiotic activity of the azo product against receptors, indicating potential biomedical applications (Mehrdadian et al., 2021).
  • Synthesis via Vilsmeier Reaction :

    • The Vilsmeier reaction offers a route to synthesize 4-ethynylaniline from p-nitroacetophenon, characterized by high yield and purity. This method is also applicable for synthesizing other phenylacetylene derivatives (Shi Pei-ji, 2007).
  • Catalytic System for Polysubstituted Indoles and Quinolines :

    • 2-Ethynylaniline, under indium catalysis, selectively produces polyfunctionalized indole and quinoline derivatives. This method's versatility is significant for synthesizing complex organic compounds (Sakai et al., 2008).
  • Electro-Optical Properties in Conjugated Polymers :

    • Poly(4-ethynylaniline) exhibits unique electro-optical properties, such as specific photoluminescence peaks and energy levels, useful in material science and photonics (Gui et al., 2006).
  • Aerobic Oxidative Cyclization in Organic Chemistry :

    • Palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides forms 4-halo-2-aminoquinolines. This method offers broad substrate scope and is extendable to synthesize 6H-indolo[2,3-b]quinolines (Liu et al., 2013).
  • Surface Plasmon Coupling Reactions in Chemistry :

    • 4-Ethynylaniline and 4-ethynylnitrobenzene undergo surface plasmon coupling reactions, studied using density functional theory and surface-enhanced Raman spectroscopy. This research has implications in catalytic chemistry and material sciences (Yang et al., 2021).
  • Crystal Engineering :

    • The crystal and molecular structures of derivatives of 4-ethynylaniline, such as 4-ethynyl-N,N-dimethylaniline, contribute to understanding weak intermolecular interactions and polymorphism in crystal engineering (Batsanov et al., 2006).
  • Synthesis of Polyimides with Ethynylene Linkages :

    • New aromatic polyimides containing bis(ethynylaniline) linkages have been synthesized, exhibiting high thermal stability and solvent resistance. This research is relevant in the field of high-performance polymers (Han et al., 2007).
  • Gold-Catalyzed Intermolecular Oxidation in Organic Synthesis :

    • Gold-catalyzed intermolecular oxidation of o-ethynylanilines enables the synthesis of various functionalized 3-oxyindoles, showcasing a new strategy in organic synthesis (Shu et al., 2014).
  • Photocatalytic Activity Enhancement :

    • Binding of 4-ethynylaniline to Cu2O cubes significantly enhances photocatalytic activity towards methyl orange degradation, demonstrating applications in environmental chemistry and photocatalysis (Patra et al., 2022).

Safety And Hazards

When handling 4-Ethynylaniline, respiratory protection should be worn and breathing vapors, mist or gas should be avoided . All sources of ignition should be removed and personnel should be evacuated to safe areas . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYITCJMBRETQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396040
Record name 4-Ethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylaniline

CAS RN

14235-81-5
Record name 4-Ethynylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14235-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
783
Citations
M Mehrdadian, S Khazalpour, A Amani, M Jamshidi - Electrochimica Acta, 2021 - Elsevier
… the product of oxidation of 4-ethynylaniline is unstable in acidic … by electrochemical oxidation of 4-ethynylaniline in aqueous HCl buffer … Also, the diffusion coefficient of 4-ethynylaniline in …
Number of citations: 8 www.sciencedirect.com
TL Gui, JH Yin, DX Wang, SH Jin, HJ Lee… - … Crystals and Liquid …, 2006 - Taylor & Francis
… in high yields by the polymerization of 4-ethynylaniline with various transition metal catalysts. … The photoluminescence peak of poly(4-ethynylaniline) is located at 478 nm corresponding …
Number of citations: 9 www.tandfonline.com
AP Melissaris, MH Litt - The Journal of Organic Chemistry, 1994 - ACS Publications
… carried out at rt, 4-ethynylaniline was isolated in 90% yield. This is possibly due to hydrolysis with the formation of an acetophenone derivative or self-polymerization. Similar yields were …
Number of citations: 81 pubs.acs.org
J Tung, LS Tew, C Coluccini, YD Lin… - … –A European Journal, 2018 - Wiley Online Library
… Interestingly, with the 4-ethynylaniline, we noticed the lowering of signal intensity for the Si2p 3/2 and Si2p 1/2 and this could be taken as a reduction of the silicon content that may have …
YL Huang, FE Hong - Chemistry–A European Journal, 2006 - Wiley Online Library
… For computing efficiency, the primary amine NH 2 C 6 H 5 was selected to replace the cumbersome 4-ethynylaniline-bridged dicobalt complex [Co 2 (CO) 6 (μ-HCCC 6 H 4 NH 2 )].16 …
M Mehrdadian, S Khazalpour, A Amani - Electrochimica Acta, 2022 - Elsevier
… (1c) in the presence of 4-ethynylaniline (2) and para-toluidine (… It is noticeably that 4-ethynylaniline (2) has been acted as an … -imines with the 4-Ethynylaniline segment in their structures. …
Number of citations: 0 www.sciencedirect.com
H Balcar, J Sedláček, J Zednı́k, V Blechta, P Kubát… - Polymer, 2001 - Elsevier
… Monomers I-Si and II-Si were prepared in a similar way by a condensation of 4-(trimethylsilylethynyl)benzaldehyde with 4-ethynylaniline and 4-(trimethylsilylethynyl) aniline with 4-…
Number of citations: 36 www.sciencedirect.com
Y Liu, C Ma, Y Yang, Y Zhao, S Wu, J Wang, P Song… - RSC …, 2018 - pubs.rsc.org
… Similarly, we selected 4-ethynylaniline to use as a probe … (DYAB) was produced from 4-ethynylaniline (PEAN) via a surface … -catalyzed dimerization of 4-ethynylaniline on Ag NPs. …
Number of citations: 1 pubs.rsc.org
H Balcar, J Čejka, J Kubišta, L Petrusova… - Collection of …, 2000 - cccc.uochb.cas.cz
… N=CH–C6H4–4-NO2 by refluxing 4-ethynylaniline with 4-nitrobenzaldehyde in ethanol. They … without heating just by mixing of 4-ethynylaniline with equimolar amount of an appropriate …
Number of citations: 10 cccc.uochb.cas.cz
K Yamakawa, T Sato, T Nagano - Journal of Synthetic Organic …, 1997 - jstage.jst.go.jp
4-エ チニルアニ リンは, 分 子内にアミド基, イ ミド基などに変換しうるア ミノ基 と, 重 合性で, し かも, 種 々の金属との相互作用の期待されるアセチレン基を有する
Number of citations: 2 www.jstage.jst.go.jp

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